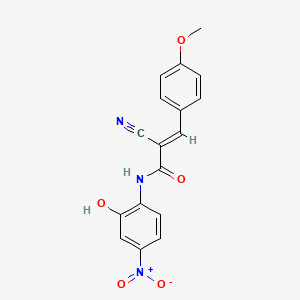

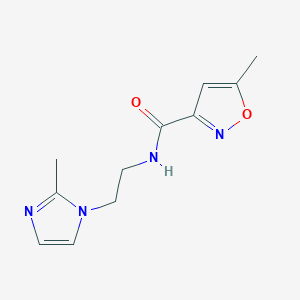

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide" is a chemical entity that can be associated with the family of cyanoacrylamides, which are known for their diverse applications in organic synthesis and medicinal chemistry. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds involves the use of reagents and catalysts to facilitate the formation of the desired molecular structure. For instance, the paper titled "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" describes a method for synthesizing hydroxamic acids and ureas from carboxylic acids using a reagent that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of "(E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)Acrylamides" involves a one-pot reaction with substituted isothiocyanates and methyl iodide, indicating that the synthesis of cyanoacrylamides can be achieved through one-pot reactions with appropriate reagents and catalysts .

Molecular Structure Analysis

The molecular structure of cyanoacrylamides is characterized by the presence of a cyano group and an acrylamide moiety. X-ray crystallography, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses are commonly used to confirm the stereochemistry and structure of these compounds . For example, the paper on the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides detailed information on the molecular structure, including bond distances and configurations, which are crucial for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The reactivity of cyanoacrylamides is influenced by the functional groups attached to the core structure. The presence of a cyano group and an acrylamide can lead to various chemical reactions, such as nucleophilic addition or rearrangement reactions. The Lossen rearrangement described in the first paper is an example of how cyanoacrylamides can undergo transformation to produce different functional molecules, such as ureas, without racemization . This indicates that the compound "(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide" may also participate in similar chemical reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamides, such as solubility, melting point, and reactivity, are determined by their molecular structure. The papers do not directly provide this information for the compound , but they do offer insights into the properties of similar compounds. For instance, the crystalline structure and hydrogen bonding patterns described in the third paper can influence the melting point and solubility of the compound . These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivatives

The synthesis and characterization of various derivatives of cyano and nitrophenyl propenamides have been a significant focus. For example, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate yields multiple products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others, confirming the versatility of these compounds in synthetic organic chemistry (O'callaghan et al., 1999).

Pharmaceutical Applications

A new synthesis method for entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, has been developed starting from a precursor structurally similar to the query compound. This synthesis approach highlights the potential of these compounds in the development of pharmaceutical agents (Harisha et al., 2015).

Corrosion Inhibition

Acrylamide derivatives related to the query compound have been studied for their corrosion inhibition properties on copper in nitric acid solutions. These studies provide insight into the potential industrial applications of these compounds in protecting metals from corrosion, thereby extending their lifecycle in various industrial processes (Abu-Rayyan et al., 2022).

Material Science and Fluorescence

The effect of structural variations on the optical properties of 3-aryl-2-cyano acrylamide derivatives, including those related to the query compound, has been explored. Different stacking modes in these compounds lead to varied luminescent properties, suggesting their potential use in the development of new optoelectronic materials (Song et al., 2015).

Propiedades

IUPAC Name |

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-14-5-2-11(3-6-14)8-12(10-18)17(22)19-15-7-4-13(20(23)24)9-16(15)21/h2-9,21H,1H3,(H,19,22)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYMEXQZQMMCPG-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)

![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)

![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)